molecular formula C11H16O2 B3332516 (3S)-3-(benzyloxy)butan-1-ol CAS No. 90124-16-6

(3S)-3-(benzyloxy)butan-1-ol

Cat. No.: B3332516
CAS No.: 90124-16-6
M. Wt: 180.24 g/mol
InChI Key: SEINCOLPXCLPDL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-(benzyloxy)butan-1-ol is an organic compound with a chiral center at the third carbon atom. This compound is characterized by a benzyloxy group attached to the third carbon of a butanol chain. The stereochemistry of the molecule is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(benzyloxy)butan-1-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a corresponding ketone precursor using chiral catalysts. For instance, the reduction of (3S)-3-(benzyloxy)butan-2-one with a chiral reducing agent such as borane or a chiral oxazaborolidine catalyst can yield the desired alcohol with high enantiomeric purity.

Another method involves the nucleophilic substitution of a suitable leaving group in a precursor molecule. For example, the reaction of (3S)-3-chlorobutan-1-ol with sodium benzyloxide can produce this compound under appropriate conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(benzyloxy)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions, such as the reaction with hydrogen bromide to form (3S)-3-bromobutan-1-ol.

Common Reagents and Conditions

    Oxidation: PCC, potassium permanganate, or chromium trioxide in acidic medium.

    Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Hydrogen bromide, sodium benzyloxide, or other nucleophiles.

Major Products Formed

    Oxidation: (3S)-3-(benzyloxy)butanal or (3S)-3-(benzyloxy)butanoic acid.

    Reduction: (3S)-3-(benzyloxy)butane.

    Substitution: (3S)-3-bromobutan-1-ol or other substituted derivatives.

Scientific Research Applications

(3S)-3-(benzyloxy)butan-1-ol has several applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways involving chiral alcohols.

    Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.

    Industry: The compound is utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of (3S)-3-(benzyloxy)butan-1-ol depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and influencing its catalytic activity. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, affecting the binding affinity and specificity of the compound.

Comparison with Similar Compounds

(3S)-3-(benzyloxy)butan-1-ol can be compared with other similar compounds, such as:

    (3R)-3-(benzyloxy)butan-1-ol: The enantiomer of the compound with opposite stereochemistry at the chiral center.

    (3S)-3-(methoxy)butan-1-ol: A similar compound with a methoxy group instead of a benzyloxy group.

    (3S)-3-(benzyloxy)pentan-1-ol: A homologous compound with an additional carbon in the alkyl chain.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3S)-3-phenylmethoxybutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEINCOLPXCLPDL-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCO)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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